
4,5-Diaminophthalonitrile
Overview
Description
4,5-Diaminophthalonitrile (CAS 129365-93-1) is a specialized aromatic compound featuring two amino (-NH₂) groups at the 4 and 5 positions of a phthalonitrile backbone (C₈H₆N₄). This structure confers unique reactivity, enabling its use in synthesizing fluorescent metal complexes, heterocyclic aromatic systems, and thermally activated delayed fluorescence (TADF) materials. Its electron-deficient nitrile groups and electron-rich amino groups facilitate condensation reactions and metal coordination, making it valuable in materials science and sensor applications .
Preparation Methods
Ullmann-Type Cyanation Using Copper Cyanide
Reaction Mechanism and Substrate Design
The Ullmann reaction remains the most widely employed method for synthesizing 4,5-diaminophthalonitrile. The process involves nucleophilic aromatic substitution (SNAr) of bromine atoms in 4,5-dibromo-1,2-diaminobenzene using copper(I) cyanide (CuCN) as the cyanide source. The electron-donating amino groups at the 1,2 positions activate the aromatic ring, facilitating displacement of the bromine atoms at the 4,5 positions.
The reaction proceeds via a two-step mechanism:
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Copper complexation : CuCN coordinates with the amino groups, enhancing the electrophilicity of the aromatic ring.
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Cyanide substitution : The cyanide ion attacks the activated carbon atoms, displacing bromine with concurrent regeneration of the copper catalyst.
Optimized Reaction Conditions
Typical conditions involve refluxing 4,5-dibromo-1,2-diaminobenzene with excess CuCN (2.2 equivalents) in dimethylformamide (DMF) at 150–160°C for 24–48 hours. Lower temperatures (<120°C) result in incomplete substitution, while prolonged heating (>72 hours) promotes side reactions such as polymerization.
Table 1: Ullmann Cyanation Parameters and Outcomes
Parameter | Value/Range | Impact on Yield |
---|---|---|
Temperature | 150–160°C | Maximizes SNAr |
CuCN Equivalents | 2.0–2.5 | Prevents deficit |
Solvent | DMF or DMSO | Enhances solubility |
Reaction Time | 24–48 hours | Balances conversion and degradation |
Yield | 85–93% | Optimal purity |
Post-reaction workup includes quenching with ice water, filtration, and sequential washing with petroleum ether (PE) and dichloromethane (DCM) to remove copper residues . Recrystallization from ethyl acetate/hexane mixtures further purifies the product.
Palladium-Catalyzed Cyanation with Zinc Cyanide
Cross-Coupling Methodology
Palladium-catalyzed cyanation offers a milder alternative to Ullmann reactions, particularly for substrates sensitive to high temperatures. This method employs zinc cyanide (Zn(CN)₂) as the cyanide donor and palladium catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with dppf (1,1′-bis(diphenylphosphino)ferrocene) as a ligand .
The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with Zn(CN)₂ and reductive elimination to form the aryl cyanide .
Experimental Protocol and Scalability
A representative procedure involves:
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Dissolving 4,5-dibromo-1,2-diaminobenzene (1.0 equivalent) in 1,4-dioxane.
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Adding Zn(CN)₂ (3.0 equivalents), Pd₂(dba)₃ (5 mol%), and dppf (5 mol%).
Table 2: Palladium-Catalyzed Cyanation Metrics
Parameter | Value/Range | Outcome |
---|---|---|
Catalyst Loading | 5 mol% Pd₂(dba)₃ | Ensures activity |
Ligand | dppf (5 mol%) | Stabilizes Pd(0) |
Solvent | 1,4-Dioxane | Tolerates high temps |
Yield | 80–85% | Consistent purity |
This method achieves moderate yields (80–85%) but avoids extreme temperatures, making it suitable for thermally labile intermediates . However, the high cost of palladium and ligands limits industrial adoption.
Emerging Sonochemical Synthesis
Principles of Ultrasound-Assisted Reactions
Sonochemistry leverages ultrasonic waves (20–100 kHz) to generate cavitation bubbles, creating localized high-temperature and high-pressure microenvironments. This accelerates reaction kinetics and improves selectivity .
Application to this compound
While detailed protocols remain scarce, preliminary studies suggest that sonicating 4,5-dibromo-1,2-diaminobenzene with CuCN in DMF at 50–60°C reduces reaction times from 24 hours to 2–4 hours . The mechanical energy from ultrasound enhances mass transfer and disrupts passivating copper layers on the substrate surface.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminophthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile groups can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 4,5-dinitrophthalonitrile.
Reduction: Formation of 4,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Diaminophthalonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of phthalocyanines, which are important dyes and pigments.
Biology: Utilized in the preparation of biologically active compounds and as a building block for drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4,5-diaminophthalonitrile involves its ability to participate in various chemical reactions due to the presence of amino and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, the amino groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Reactivity Differences
The table below compares 4,5-Diaminophthalonitrile with analogous diamines:
Key Observations :
- Positional Isomerism: The 4,5-substitution in this compound enhances conjugation compared to 3,4-diaminobenzonitrile, improving photophysical properties in metal complexes .
- Reactivity: 2,3-Diaminomaleonitrile exhibits higher reactivity in TADF emitter synthesis due to its maleonitrile core, enabling efficient cyclization with diones . In contrast, this compound requires acidic conditions and prolonged heating for similar reactions .
Photophysical Properties in Metal Complexes
This compound-derived complexes exhibit superior brightness compared to analogs:
- Pd(II) Complex : Molar absorptivity >85,000 M⁻¹ cm⁻¹ at 458 nm; fluorescence quantum yield (Φ) up to 65% in deoxygenated solutions .
- Pt(II) Complex : Red-shifted absorption (B12 nm shift) with comparable Φ to Ir(III) coumarin complexes but low synthetic yield (<5%) .
In contrast, 2,3-diaminomaleonitrile-based TADF emitters show higher thermal stability and tunable emission due to deuteration effects but lack the high Φ seen in Pt(II)-4,5-Diaminophthalonitrile systems .
Biological Activity
4,5-Diaminophthalonitrile (DAPN) is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of DAPN, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by two amino groups and two cyano groups attached to a phthalene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₆N₄
- Molecular Weight : 158.16 g/mol
- Melting Point : 270-276 °C
The presence of both amino and cyano groups contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated that DAPN exhibits antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study evaluated the antibacterial efficacy of DAPN against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones at concentrations as low as 50 µg/mL.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 50 |
Anticancer Activity
DAPN has also been investigated for its anticancer properties:
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that DAPN induces apoptosis in a dose-dependent manner.
- Research Findings : The compound was found to activate caspase pathways, leading to programmed cell death.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | Cell cycle arrest |
Antioxidant Activity
The antioxidant potential of DAPN has been assessed using various assays:
- DPPH Assay : DAPN demonstrated a significant ability to scavenge free radicals, with an IC₅₀ value of 40 µg/mL.
- Mechanism : The antioxidant activity is attributed to the donation of hydrogen atoms from the amino groups, neutralizing reactive oxygen species (ROS).
Assay Type | IC₅₀ (µg/mL) |
---|---|
DPPH | 40 |
ABTS | 35 |
Synthesis and Derivatives
The synthesis of DAPN typically involves the reaction of phthalonitrile with various amines under controlled conditions. Research has also focused on synthesizing derivatives of DAPN to enhance its biological activities.
Example Derivatives
- 4,5-Dibromo-DAPN : Exhibits enhanced antibacterial activity.
- 4,5-Diethylaminophthalonitrile : Shows improved anticancer properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-diaminophthalonitrile, and how can its purity be optimized for research applications?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution (SNAr) reactions using dichlorophthalonitrile derivatives and ammonia under controlled conditions . Purity optimization involves recrystallization from ethanol/acetic acid mixtures and characterization via HPLC or GC-MS (>96% purity, as per environmental analysis standards) . For lab-scale synthesis, ensure stoichiometric excess of ammonia and inert gas purging to minimize side reactions like hydrolysis .
Q. How is this compound utilized in the preparation of metal chelates for sensing applications?
- Methodological Answer : The compound acts as a ligand precursor for Schiff base complexes. For example, condensation with aldehydes (e.g., 4-(dibutylamino)-2-hydroxybenzaldehyde) in the presence of Zn(II), Pd(II), or Pt(II) salts under acidic ethanol reflux yields luminescent chelates . Key steps: (1) Use a 1:1 molar ratio of aldehyde to diaminophthalonitrile, (2) monitor reaction progress via UV-Vis (absorption bands at 458 nm), and (3) isolate complexes via filtration with polyamide microfilters . Note that Pt(II) complexes may exhibit lower yields (<5%) due to kinetic instability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as acutely toxic (oral/dermal/inhalation Category 4) and irritant (skin/eye Category 2). Use PPE (gloves, goggles), fume hoods, and avoid dust formation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in phthalocyanine synthesis using this compound be addressed?
- Methodological Answer : Unlike monosubstituted phthalonitriles, this compound avoids regioisomeric mixtures due to its symmetric substitution pattern, enabling single-isomer phthalocyanine formation . For asymmetric derivatives (e.g., 4-chloro-5-amino analogs), use steric/electronic directing groups (e.g., bulky R-groups in SNAr reactions) to control substitution sites . Confirm regiochemistry via 2D NMR (COSY, HMBC) and X-ray crystallography .
Q. Why do certain metal complexes of this compound exhibit poor stability, and how can this be mitigated?
- Methodological Answer : Lanthanide complexes (e.g., Gd(III), Yb(III)) often show instability due to weak ligand-field effects and mismatched hard/soft acid-base properties. Mitigation strategies: (1) Introduce electron-withdrawing substituents (e.g., CN groups) to enhance ligand rigidity, (2) use chelating counterions (e.g., acetate), and (3) optimize solvent polarity (e.g., DMF > EtOH) to stabilize charge-transfer states . For Pt(II) complexes, anaerobic conditions and low-temperature synthesis improve quantum yields (up to 65%) .
Q. How can contradictory data on the photophysical properties of this compound-derived materials be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, aggregation, or impurities. Standardize measurements by:
- Using degassed solvents (e.g., THF, CHCl) to eliminate oxygen quenching .
- Calibrating equipment (e.g., Sensicam CCD cameras) with reference dyes (e.g., Ir(III) coumarin complexes) .
- Performing time-resolved fluorescence to distinguish monomeric vs. aggregated states (e.g., lifetime decay analysis) .
Q. What computational methods are effective for predicting the electronic properties of this compound-based materials?
- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level reliably predicts HOMO-LUMO gaps and spin-orbit coupling in donor-acceptor systems . For heavy-atom effects (e.g., Pd/Pt), include relativistic corrections via ZORA formalism. Validate with experimental UV-Vis and cyclic voltammetry data .
Q. Key Research Gaps
- Mechanistic studies on SNAr reactivity with bulky amines .
- Long-term stability of Schiff base chelates in biological matrices .
- Scalable synthesis of asymmetric derivatives for optoelectronic devices .
Properties
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
Record name | 4,5-Diaminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129365-93-1 | |
Record name | 4,5-Diaminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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